molecular formula C11H18FNO2 B1477053 4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2091615-95-9

4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1477053
CAS No.: 2091615-95-9
M. Wt: 215.26 g/mol
InChI Key: VWUGOGPRMGHQQM-UHFFFAOYSA-N
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Description

4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H18FNO2 and its molecular weight is 215.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Antibacterial Activity of Azetidinylquinolones: A study conducted by Frigola et al. (1994) on 7-azetidinylquinolones demonstrated their significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlighted the importance of the azetidine moiety in enhancing antibacterial properties (Frigola et al., 1994).
  • Synthesis and Antimicrobial Activity of Azetidinones and Thiazolidinones: Another study by Mistry et al. (2016) synthesized azetidin-2-one derivatives and evaluated their antimicrobial activities. They found that some compounds exhibited excellent to good antibacterial activity (Mistry et al., 2016).

Synthesis and Chemical Properties

  • Synthesis of Azetidine Derivatives: Chen et al. (1967) explored the synthesis of 1-t-butylazetidine-3-carboxylic acid, which is related to the chemical structure , detailing the procedures and resulting products (Chen et al., 1967).
  • Practical Synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin: Research by Bassolino et al. (2017) focused on the scalable synthesis of 7-azetidinyl alcohol, a precursor for photoprotection in chemical applications, demonstrating the versatility of azetidine derivatives in synthetic chemistry (Bassolino et al., 2017).

Pharmacokinetics and Biological Properties

  • Fluorine-18-Labeled 5-HT1A Antagonists: Lang et al. (1999) synthesized fluorinated derivatives using acids including fluoromethylbenzoic acid, which are structurally similar to 4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid. This research provided insights into the pharmacokinetic properties of these compounds (Lang et al., 1999).

Properties

IUPAC Name

4-[3-(fluoromethyl)azetidin-1-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c12-5-8-6-13(7-8)10-3-1-9(2-4-10)11(14)15/h8-10H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUGOGPRMGHQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid
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Disclaimer and Information on In-Vitro Research Products

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